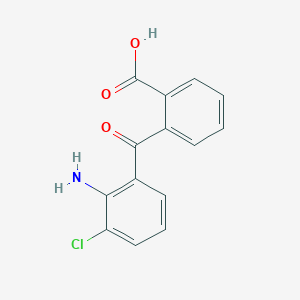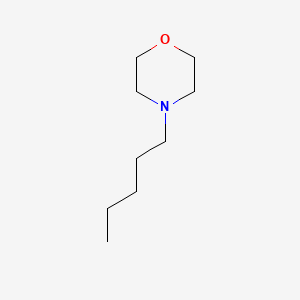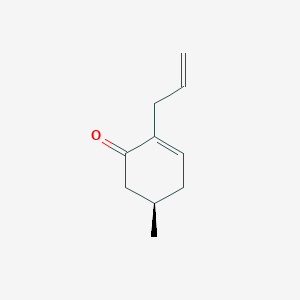
(R)-2-allyl-5-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-allyl-5-methylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes an allyl group and a methyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-allyl-5-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the allylation of 5-methylcyclohex-2-en-1-one using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-allyl-5-methylcyclohex-2-en-1-one may involve more efficient and scalable methods, such as catalytic processes. These methods often utilize transition metal catalysts to facilitate the allylation reaction, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-allyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-allyl-5-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.
Biology
The compound’s reactivity makes it a valuable tool in biological studies, particularly in the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine
In medicine, derivatives of ®-2-allyl-5-methylcyclohex-2-en-1-one are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, making them candidates for pharmaceutical research.
Industry
Industrially, ®-2-allyl-5-methylcyclohex-2-en-1-one is used in the production of specialty chemicals and materials. Its applications range from the manufacture of fragrances to the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-allyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-allylcyclohexanone
- 5-methylcyclohex-2-en-1-one
- 2-allyl-5-methylcyclohexanone
Uniqueness
®-2-allyl-5-methylcyclohex-2-en-1-one is unique due to the presence of both an allyl group and a methyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(5R)-5-methyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,6,8H,1,4-5,7H2,2H3/t8-/m1/s1 |
InChI-Schlüssel |
LTUVMHNABMMFBR-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CC=C(C(=O)C1)CC=C |
Kanonische SMILES |
CC1CC=C(C(=O)C1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


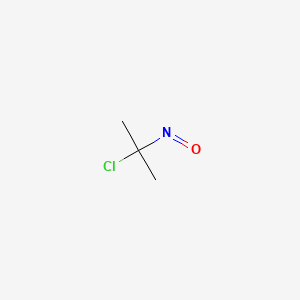
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
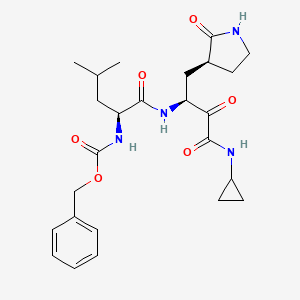
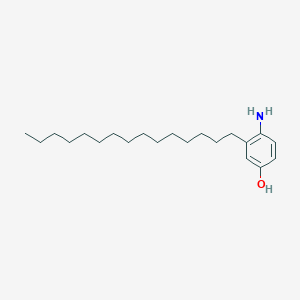
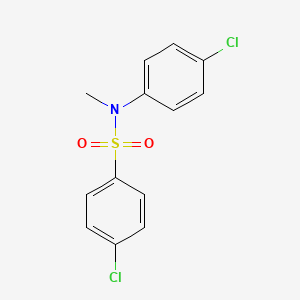

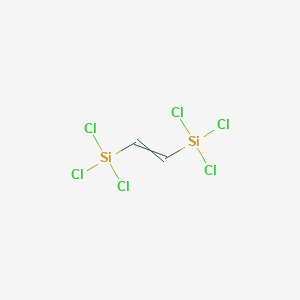
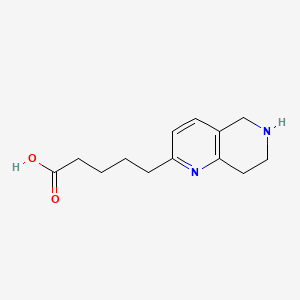
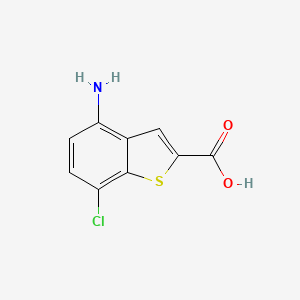
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
